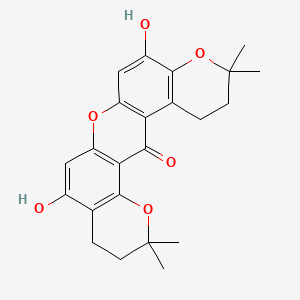

Isonormangostin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isonormangostin is a natural product derived from the Garcinia genus, specifically from the Clusiaceae family . It is a xanthone compound with the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol . This compound is known for its various biological activities and is often used as a reference standard in scientific research .

Méthodes De Préparation

Industrial Production Methods: The scalability of the extraction process from Garcinia fruits is a key factor in its industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Isonormangostin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Applications De Recherche Scientifique

Isonormangostin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference standard for analytical methods and as a starting material for synthesizing other xanthone derivatives . In biology, this compound is studied for its antioxidant and antibacterial properties . In medicine, it has potential therapeutic applications due to its bioactive properties . Industrially, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .

Mécanisme D'action

The mechanism of action of isonormangostin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating oxidative stress and inhibiting bacterial growth . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage . Additionally, its antibacterial activity is linked to its interference with bacterial cell wall synthesis and function .

Comparaison Avec Des Composés Similaires

Isonormangostin is structurally similar to other xanthone compounds such as dulcisflavan and dulcisxanthone B . it is unique in its specific bioactive properties and its natural occurrence in Garcinia mangostana . Similar compounds include:

- Dulcisflavan

- Dulcisxanthone B

- Mangostin

- α-Mangostin

These compounds share similar structural features but differ in their specific biological activities and applications .

Propriétés

IUPAC Name |

10,16-dihydroxy-6,6,19,19-tetramethyl-5,13,18-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22)-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)8-6-12-17-15(10-14(25)20(12)28-22)27-16-9-13(24)11-5-7-23(3,4)29-21(11)18(16)19(17)26/h9-10,24-25H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONXHGSDQDBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the isolation of isonormangostin from Garcinia mangostana?

A1: While the provided research does not explicitly state the significance, it notes that two compounds, garcinone E and 1,6-dihydroxy-7-methoxy-8-(3-hydroxy-3-methylbutyl)-6′,6′-dimethyl-4′,5′-dihydropyrano[2′,3′:3,2]xanthone, were isolated for the first time from Garcinia mangostana []. This suggests an ongoing interest in identifying and characterizing the phytochemical constituents of this plant, potentially for their biological activities and medicinal properties. this compound itself might have potential bioactivity, but further research is needed.

Q2: What is the connection between the two provided research papers?

A2: The first paper focuses on isolating and identifying xanthones, including this compound, from Garcinia mangostana []. The second paper delves into the synthesis of various mangostins, a class of compounds to which this compound belongs []. This paper outlines a synthetic route to create dimethyl-1-isonormangostin and further modifies it to obtain other mangostin derivatives. The connection lies in understanding the structural complexities of these compounds, enabling researchers to synthesize and potentially modify them for various applications, including exploring potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)